molecular formula C17H11F3N4S2 B2775268 3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-97-6

3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2775268
CAS No.: 868966-97-6
M. Wt: 392.42
InChI Key: HTXNQRGEGVVHON-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, a trifluoromethyl-substituted phenyl group, and a triazolopyridazine core, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiophene and triazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of a thiophene ring and a trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties. These features enhance its potential for diverse applications in research and industry .

Properties

IUPAC Name

3-thiophen-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4S2/c18-17(19,20)12-5-3-11(4-6-12)10-26-15-8-7-14-21-22-16(24(14)23-15)13-2-1-9-25-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXNQRGEGVVHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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